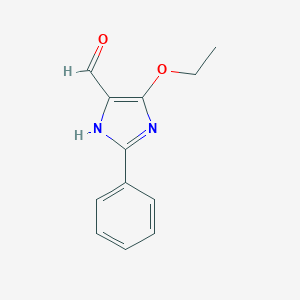
2-Aphpd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aphpd is a chemical compound belonging to the class of amphetamines. It is a synthetic stimulant that has been studied for its potential use in scientific research. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-Aphpd involves the stimulation of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The compound acts as a substrate for the transporters responsible for the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased concentration of neurotransmitters leads to enhanced synaptic transmission, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
2-Aphpd has been shown to have several biochemical and physiological effects. The compound has been shown to increase locomotor activity, induce hyperthermia, and reduce food intake in experimental animals. It has also been shown to increase heart rate, blood pressure, and respiration rate. Additionally, 2-Aphpd has been shown to enhance cognitive performance, increase attention, and improve memory.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Aphpd in lab experiments has several advantages and limitations. One of the advantages is that the compound has a well-defined mechanism of action, making it a useful tool to study the effects of amphetamines on the central nervous system. Additionally, the compound has a long half-life, allowing for prolonged effects in experimental animals. However, the use of 2-Aphpd in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for the study of 2-Aphpd. One direction is to explore the potential use of the compound in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, further studies are needed to investigate the long-term effects of 2-Aphpd on the central nervous system and its potential for addiction. Finally, the development of new synthesis methods for the compound may lead to improved purity and yield, making it a more useful tool for scientific research.
Conclusion:
In conclusion, 2-Aphpd is a synthetic stimulant that has been studied for its potential use in scientific research. The compound has a well-defined mechanism of action and has been shown to have several biochemical and physiological effects. While the use of 2-Aphpd in lab experiments is limited by its potential toxicity, further studies may lead to the development of new applications for the compound in the treatment of neurological disorders and the investigation of the long-term effects of amphetamines on the central nervous system.
Méthodes De Synthèse
2-Aphpd can be synthesized using different methods, including reductive amination, condensation reaction, and reductive coupling. One of the commonly used methods involves the reaction of 2-bromo-1-phenylpentan-1-one with methylamine hydrochloride in the presence of sodium cyanoborohydride. The resulting product is then purified using chromatography techniques to obtain 2-Aphpd.
Applications De Recherche Scientifique
2-Aphpd has been studied for its potential use in scientific research. It has been used as a tool to study the effects of amphetamines on the central nervous system. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, attention, and mood. It has also been used to study the effects of amphetamines on behavior, cognition, and memory.
Propriétés
Numéro CAS |
120484-56-2 |
|---|---|
Nom du produit |
2-Aphpd |
Formule moléculaire |
C18H20N2O3S2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N-[(2S)-4-hydroxy-3-oxo-1-phenyl-5-(pyridin-2-yldisulfanyl)pentan-2-yl]acetamide |
InChI |
InChI=1S/C18H20N2O3S2/c1-13(21)20-15(11-14-7-3-2-4-8-14)18(23)16(22)12-24-25-17-9-5-6-10-19-17/h2-10,15-16,22H,11-12H2,1H3,(H,20,21)/t15-,16?/m0/s1 |
Clé InChI |
QGMZNSOEMVTYRP-VYRBHSGPSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
Synonymes |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




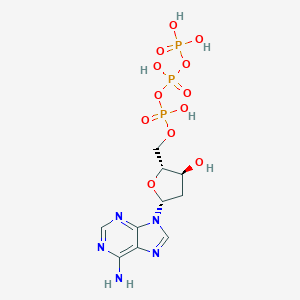
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)

![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
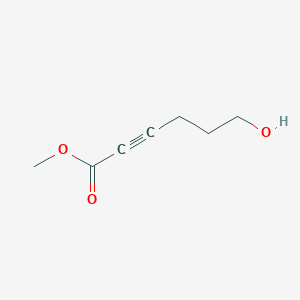
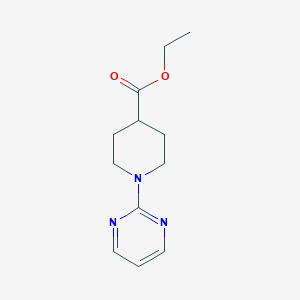

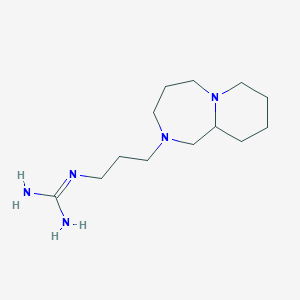


![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)
